Histaminium

Beschreibung

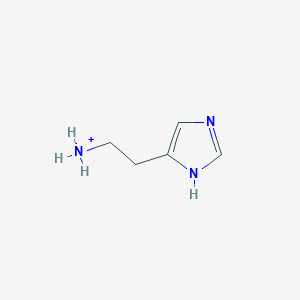

An amine derived by enzymatic decarboxylation of HISTIDINE. It is a powerful stimulant of gastric secretion, a constrictor of bronchial smooth muscle, a vasodilator, and also a centrally acting neurotransmitter.

Structure

3D Structure

Eigenschaften

Molekularformel |

C5H10N3+ |

|---|---|

Molekulargewicht |

112.15 g/mol |

IUPAC-Name |

2-(1H-imidazol-5-yl)ethylazanium |

InChI |

InChI=1S/C5H9N3/c6-2-1-5-3-7-4-8-5/h3-4H,1-2,6H2,(H,7,8)/p+1 |

InChI-Schlüssel |

NTYJJOPFIAHURM-UHFFFAOYSA-O |

SMILES |

C1=C(NC=N1)CC[NH3+] |

Kanonische SMILES |

C1=C(NC=N1)CC[NH3+] |

Synonyme |

Ceplene Histamine Histamine Dihydrochloride Histamine Hydrochloride Peremin |

Herkunft des Produkts |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties and Structure of the Histaminium Cation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Histamine, a biogenic amine, plays a pivotal role in a myriad of physiological and pathological processes, including allergic reactions, gastric acid secretion, and neurotransmission.[1] Its biological activity is intrinsically linked to its protonation state, existing predominantly as the histaminium cation under physiological conditions. Understanding the nuanced chemical properties and structural dynamics of the this compound cation is therefore fundamental for the rational design and development of novel therapeutics targeting the histaminergic system. This guide provides a comprehensive overview of the formation, structure, and chemical characteristics of the this compound cation, supplemented with detailed experimental protocols and visualizations to facilitate a deeper understanding for researchers in the field.

Formation and Protonation States

Histamine possesses two basic centers: the aliphatic amino group and the imidazole ring nitrogens. The protonation state of histamine is pH-dependent, giving rise to the neutral form, the this compound monocation, and the this compound dication.[2]

Under physiological pH (around 7.4), the aliphatic amino group, with a pKa of approximately 9.4, is protonated, while the imidazole ring (pKa ≈ 5.8) is predominantly unprotonated.[1] This results in the prevalence of the this compound monocation. In more acidic environments, both the aliphatic amino group and the imidazole ring can be protonated, forming the this compound dication.

Quantitative Data: Physicochemical Properties

| Property | Value | Reference |

| pKa (Aliphatic Amino Group) | ~9.4 | [1] |

| pKa (Imidazole Ring) | ~5.8 | [1] |

| Molecular Weight (Histamine) | 111.15 g/mol |

Structural Characteristics of the this compound Cation

The conformation of the this compound cation is crucial for its interaction with histamine receptors. The flexibility of the ethylamine side chain allows for different spatial arrangements relative to the imidazole ring, primarily described by two dihedral angles, τ1 (N(im)–C(im)–CH2–CH2) and τ2 (C(im)–CH2–CH2–N).[3]

X-ray crystallography studies have revealed that the conformation of the this compound cation in the solid state is influenced by the counter-ions and crystal packing forces.[4] In solution, a dynamic equilibrium exists between different conformers. Computational modeling has been instrumental in exploring the potential energy landscape and predicting the most stable conformations of the this compound cation in different environments.[5]

Quantitative Data: Structural Parameters (from X-ray Crystallography of Histamine Salts)

This compound Monocation (H2)

| Parameter | Value | Reference |

| Dihedral Angle (τ1) | 84.3° | [3] |

| Dihedral Angle (τ2) | -176.0° | [3] |

| Conformation | Gauche-Trans (GT) | [3] |

| N(imidazole)-H...N(amino) distance | 1.93 Å | [4] |

This compound Dication (H3)

| Parameter | Value | Reference |

| Dihedral Angle (τ1) | 159.6° | [3] |

| Dihedral Angle (τ2) | 172.8° | [3] |

| Conformation | Trans-Trans (TT) | [3] |

Experimental Protocols for Characterization

A variety of experimental techniques are employed to characterize the structure and function of the this compound cation and its interactions with receptors.

X-ray Crystallography of Histamine Salts

Objective: To determine the three-dimensional atomic structure of the this compound cation in a crystalline state.

Methodology:

-

Crystallization: Single crystals of a histamine salt (e.g., histamine dihydrochloride) are grown by methods such as slow evaporation of a saturated solution.[6][7]

-

Data Collection: A suitable crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is recorded on a detector.[8][9]

-

Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The phase problem is solved using methods like direct methods or Patterson functions to generate an initial electron density map. The atomic model is then built into the electron density and refined to best fit the experimental data.[7]

NMR Spectroscopy for Structural Elucidation in Solution

Objective: To determine the solution-state conformation and dynamics of the this compound cation.

Methodology:

-

Sample Preparation: A solution of a histamine salt is prepared in a suitable deuterated solvent (e.g., D₂O).

-

Data Acquisition: 1D (¹H, ¹³C) and 2D (e.g., COSY, HSQC) NMR spectra are acquired on a high-field NMR spectrometer.[10][11][12]

-

Spectral Analysis: Chemical shifts, coupling constants, and nuclear Overhauser effects (NOEs) are analyzed to determine the connectivity, conformation, and intermolecular interactions of the this compound cation in solution.[13]

Histamine Receptor Binding Assay

Objective: To determine the binding affinity of the this compound cation (or its analogues) to specific histamine receptors.

Methodology:

-

Membrane Preparation: Cell membranes expressing the histamine receptor of interest are prepared from cultured cells (e.g., HEK293 or CHO cells).[14]

-

Competitive Binding: The membranes are incubated with a constant concentration of a radiolabeled ligand (e.g., [³H]-mepyramine for H1 receptors) and varying concentrations of the unlabeled test compound (e.g., histamine).[14][15]

-

Separation and Detection: The bound and free radioligand are separated by rapid filtration. The amount of radioactivity bound to the membranes is quantified using a scintillation counter.[14]

-

Data Analysis: The data is analyzed to determine the IC₅₀ (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand), from which the inhibitory constant (Ki) can be calculated.[15]

Functional Assays: Second Messenger Measurement

Objective: To quantify the functional response of cells to histamine receptor activation by measuring the accumulation of intracellular second messengers.

cAMP Accumulation Assay (for H2 and H3/H4 receptors):

-

Cell Culture: Cells expressing the histamine receptor of interest are cultured in multi-well plates.[16][17]

-

Stimulation: The cells are treated with varying concentrations of histamine or other ligands, often in the presence of a phosphodiesterase inhibitor to prevent cAMP degradation.[16]

-

cAMP Measurement: The intracellular cAMP levels are measured using various methods, such as enzyme-linked immunosorbent assay (ELISA) or time-resolved fluorescence resonance energy transfer (TR-FRET) based assays.[17][18][19][20]

-

Data Analysis: The concentration-response curve is plotted to determine the EC₅₀ (the concentration of the agonist that produces 50% of the maximal response).[19]

Intracellular Calcium Mobilization Assay (for H1 receptors):

-

Cell Culture and Dye Loading: Cells expressing the H1 receptor are seeded in multi-well plates and loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).[4]

-

Stimulation and Detection: The cells are stimulated with histamine, and the change in intracellular calcium concentration is monitored in real-time using a fluorescence plate reader or a fluorescence microscope.[1][21][22][23]

-

Data Analysis: The fluorescence intensity data is analyzed to determine the EC₅₀ of the histamine-induced calcium response.[1][24]

Visualizations

Structure of this compound Cations

Caption: Conformations of this compound Monocation and Dication.

Experimental Workflow for this compound Cation Characterization

Caption: Workflow for this compound Cation Characterization.

Histamine Receptor Signaling Pathways

References

- 1. Histamine-induced cytosolic calcium mobilization in human bronchial smooth muscle cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. epub.uni-regensburg.de [epub.uni-regensburg.de]

- 3. pH-induced conformational changes in histamine in the solid state - RSC Advances (RSC Publishing) DOI:10.1039/C9RA03418H [pubs.rsc.org]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. Crystallization and preliminary crystallographic analysis of histamine dehydrogenase from Natrinema gari BCC 24369 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Structural basis for recognition of antihistamine drug by human histamine receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 8. X-ray Crystallography - Creative BioMart [creativebiomart.net]

- 9. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 10. Production of a Human Histamine Receptor for NMR Spectroscopy in Aqueous Solutions - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Histamine(51-45-6) 1H NMR [m.chemicalbook.com]

- 13. Production of a Human Histamine Receptor for NMR Spectroscopy in Aqueous Solutions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

- 15. benchchem.com [benchchem.com]

- 16. benchchem.com [benchchem.com]

- 17. benchchem.com [benchchem.com]

- 18. researchgate.net [researchgate.net]

- 19. Histamine-induced cyclic AMP accumulation in type-1 and type-2 astrocytes in primary culture - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Histamine receptors coupled to [3H]cAMP accumulation in brain: pharmacological characterization in a vesicular preparation of guinea pig cortex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. All-or-nothing Ca2+ mobilization from the intracellular stores of single histamine-stimulated HeLa cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Ca2+ mobilization assays in GPCR drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. innoprot.com [innoprot.com]

A Technical Guide to the Synthesis and Evaluation of Novel Histaminium-Based Compounds

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis, characterization, and evaluation of novel histaminium-based compounds. It is designed to serve as a comprehensive resource for professionals in the fields of medicinal chemistry, pharmacology, and drug development. The document details experimental protocols, summarizes key quantitative data, and visualizes critical pathways to facilitate understanding and further research into this important class of molecules.

Histamine, a biogenic amine derived from the decarboxylation of histidine, is a crucial mediator in various physiological and pathological processes.[1] Its effects are mediated through four distinct G-protein coupled receptors (GPCRs): H1, H2, H3, and H4.[2][3] Consequently, ligands targeting these receptors are of significant therapeutic interest for treating a wide range of conditions, including allergies, gastric ulcers, and neurological disorders.[4][5] The development of novel this compound-based compounds, which are derivatives or analogs of histamine, continues to be a vibrant area of research aimed at discovering more potent, selective, and safer therapeutic agents.[6][7]

General Synthesis and Evaluation Workflow

The development of novel this compound-based compounds follows a structured workflow, beginning with chemical synthesis and progressing through purification, characterization, and biological evaluation. This process is iterative, with biological results often informing the design of next-generation compounds.

References

- 1. Histamine - Wikipedia [en.wikipedia.org]

- 2. Synthesis of anti-allergic drugs - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. tandfonline.com [tandfonline.com]

- 5. Histamine H3 Receptor Function and Ligands: Recent Developments: Ingenta Connect [ingentaconnect.com]

- 6. mdpi.com [mdpi.com]

- 7. Major advances in the development of histamine H4 receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility and Stability of Histaminium Salts

This guide provides a comprehensive overview of the solubility and stability of various histaminium salts, targeting researchers, scientists, and drug development professionals. It includes quantitative data, detailed experimental methodologies, and visualizations of relevant biological pathways.

Introduction to this compound Salts

Histamine is a biogenic amine that plays a crucial role in numerous physiological processes, including allergic reactions, gastric acid secretion, and neurotransmission. In pharmaceutical applications, histamine is typically used in its salt form to enhance its stability and solubility. The selection of an appropriate salt is a critical step in drug development, as it can significantly impact the physicochemical properties and bioavailability of the active pharmaceutical ingredient (API). This guide focuses on the most common this compound salts: dihydrochloride, phosphate, and succinate.

Solubility of this compound Salts

The solubility of a drug substance is a key determinant of its absorption and bioavailability. The following sections provide available quantitative and qualitative solubility data for common this compound salts in various solvents.

Data Presentation

Table 1: Solubility of this compound Salts

| This compound Salt | Solvent | Solubility | Temperature (°C) | Reference |

| Histamine Dihydrochloride | Water | Very soluble | Not Specified | Tocris Bioscience |

| Water | 100 mM (18.41 mg/mL) | Not Specified | Tocris Bioscience | |

| Methanol | Very soluble | Not Specified | Tocris Bioscience | |

| Ethanol | Soluble | Not Specified | Tocris Bioscience | |

| DMSO | 100 mM (18.41 mg/mL) | Not Specified | Tocris Bioscience | |

| Histamine Phosphate | Water | ≥12.1 mg/mL | Not Specified | APExBIO |

| Water | 1 g in ~4 mL | Not Specified | PubChem | |

| Ethanol | Insoluble | Not Specified | APExBIO | |

| DMSO | Insoluble | Not Specified | APExBIO | |

| Histamine Succinate | Data not readily available in the searched literature. | |||

| Histamine (Free Base) | Ethanol | ~10 mg/mL | Not Specified | Cayman Chemical |

| DMSO | ~20 mg/mL | Not Specified | Cayman Chemical | |

| PBS (pH 7.2) | ~10 mg/mL | Not Specified | Cayman Chemical |

Note: The solubility of salts can be influenced by factors such as pH, temperature, and the presence of other solutes. The data presented here are for general guidance.

Experimental Protocol for Solubility Determination (Shake-Flask Method)

The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound.

Objective: To determine the saturation solubility of a this compound salt in a specific solvent.

Materials:

-

This compound salt (e.g., histamine dihydrochloride)

-

Solvent of interest (e.g., purified water, ethanol)

-

Volumetric flasks

-

Analytical balance

-

Shaking incubator or water bath with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.45 µm PTFE)

-

High-performance liquid chromatography (HPLC) system with a suitable detector (e.g., UV) or other validated analytical method.

Procedure:

-

Preparation of Supersaturated Solution: Add an excess amount of the this compound salt to a known volume of the solvent in a sealed container (e.g., a glass vial). The excess solid should be clearly visible.

-

Equilibration: Place the container in a shaking incubator set at a constant temperature (e.g., 25 °C or 37 °C). Agitate the mixture for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the suspension to settle. Centrifuge the sample at a high speed to pellet the undissolved solid.

-

Sample Collection: Carefully withdraw an aliquot of the supernatant using a syringe.

-

Filtration: Filter the collected supernatant through a syringe filter to remove any remaining solid particles.

-

Dilution: Dilute the clear filtrate with a suitable solvent to a concentration within the working range of the analytical method.

-

Quantification: Analyze the diluted sample using a validated HPLC method to determine the concentration of the dissolved this compound salt.

-

Calculation: Calculate the solubility of the salt in the chosen solvent, expressed in units such as mg/mL or g/100mL.

Stability of this compound Salts

Stability testing is crucial to ensure the quality, safety, and efficacy of a drug substance over its shelf life. This compound salts can be susceptible to degradation under various environmental conditions.

Data Presentation

Table 2: Stability Data for this compound Salts

| This compound Salt | Condition | Observation | Reference |

| Histamine Dihydrochloride | Aqueous solution (≤ 0.25 mg/mL) at 20°C | Significant activity reduction after 1 month. | Nielsen et al., 1988 |

| Aqueous solution stored at 4°C or -18°C | Stable for at least 6 months. | Nielsen et al., 1988 | |

| Histamine Phosphate | Aqueous solution exposed to fluorescent light at room temperature | Significant degradation. | PubChem |

| Solid form | Stable in air but affected by light. | PubChem | |

| Hygroscopicity | Hygroscopic. | ChemicalBook |

Experimental Protocols for Stability Testing

The following protocols are based on the International Council for Harmonisation (ICH) guidelines.

Objective: To evaluate the stability of a this compound salt under elevated temperature conditions.

Procedure:

-

Place a sufficient amount of the this compound salt in a suitable container.

-

Store the samples in a temperature-controlled oven at accelerated conditions (e.g., 40°C ± 2°C) and, if applicable, at an intermediate condition (e.g., 30°C ± 2°C).

-

For solid-state studies, control the relative humidity (e.g., 75% RH ± 5%).

-

Withdraw samples at predetermined time points (e.g., 0, 1, 3, and 6 months).

-

Analyze the samples for appearance, assay, and degradation products using a validated stability-indicating analytical method (e.g., HPLC).

Objective: To determine the intrinsic photostability of a this compound salt.

Procedure:

-

Expose the this compound salt (in solid state and/or in solution) to a light source that provides a combination of visible and ultraviolet (UV) light. The overall illumination should be not less than 1.2 million lux hours, and the integrated near-UV energy should be not less than 200 watt-hours/square meter.

-

A dark control sample should be stored under the same conditions but protected from light.

-

At the end of the exposure period, analyze both the exposed and control samples for any changes in physical properties, assay, and degradation products.

Objective: To assess the tendency of a this compound salt to absorb atmospheric moisture.

Procedure (Gravimetric Sorption Analysis):

-

Place a known mass of the this compound salt in a dynamic vapor sorption (DVS) instrument.

-

Expose the sample to a range of relative humidity (RH) levels at a constant temperature (e.g., 25°C), starting from a low RH and incrementally increasing to a high RH (e.g., 0% to 90% RH in 10% increments).

-

Monitor the change in mass of the sample at each RH step until equilibrium is reached.

-

Plot the percentage change in mass against the RH to generate a sorption isotherm.

-

Classify the hygroscopicity based on the percentage of moisture uptake at a specific RH (e.g., 80% RH).

Forced Degradation Studies

Forced degradation (or stress testing) is performed to identify potential degradation products and establish the degradation pathways of a drug substance. This information is crucial for developing stability-indicating analytical methods.

Experimental Workflow for Forced Degradation

Caption: A typical experimental workflow for a forced degradation study of a drug substance.

Histamine Signaling Pathways

Histamine exerts its effects by binding to four distinct G-protein coupled receptors (GPCRs): H1, H2, H3, and H4. Understanding these signaling pathways is essential for drug development professionals targeting these receptors.

Histamine H1 Receptor Signaling Pathway

Caption: Simplified signaling pathway of the Histamine H1 receptor.

Histamine H2 Receptor Signaling Pathway

Caption: Simplified signaling pathway of the Histamine H2 receptor.

Conclusion

The selection of an appropriate this compound salt and a thorough understanding of its solubility and stability are paramount for the successful development of histamine-related pharmaceutical products. This guide provides a foundational understanding of these properties for histamine dihydrochloride and histamine phosphate, while highlighting the need for further investigation into other salts like histamine succinate. The provided experimental protocols offer a starting point for in-house characterization, and the signaling pathway diagrams serve as a visual aid for understanding the mechanism of action of histamine at its primary receptors. It is recommended that researchers and drug development professionals conduct comprehensive salt screening and stability studies to select the optimal salt form for their specific application.

Spectroscopic Profile of Histaminium Dichloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Histaminium dichloride, the hydrochloride salt of histamine, is a crucial molecule in biomedical research and pharmaceutical development. A thorough understanding of its structural and electronic properties is fundamental for its application. This technical guide provides an in-depth spectroscopic characterization of this compound dichloride, presenting key quantitative data from various analytical techniques. Detailed experimental protocols for these methods are also outlined to facilitate reproducibility and further investigation.

Core Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound dichloride, providing a comprehensive reference for its characterization.

Table 1: 1H NMR Spectroscopic Data

| Chemical Shift (ppm) | Multiplicity | Assignment |

| ~8.7 | Singlet | Imidazole C2-H |

| ~7.4 | Singlet | Imidazole C5-H |

| ~3.4 | Triplet | -CH2- (adjacent to NH3+) |

| ~3.2 | Triplet | -CH2- (adjacent to imidazole ring) |

Solvent: D2O. Chemical shifts may vary slightly depending on the solvent and instrument.

Table 2: 13C NMR Spectroscopic Data

| Chemical Shift (ppm) | Assignment |

| ~135 | Imidazole C2 |

| ~130 | Imidazole C4 |

| ~117 | Imidazole C5 |

| ~40 | -CH2- (adjacent to NH3+) |

| ~25 | -CH2- (adjacent to imidazole ring) |

Solvent: D2O. Chemical shifts are approximate and can be influenced by experimental conditions.

Table 3: FT-IR Spectroscopic Data (Solid State)

| Wavenumber (cm-1) | Intensity | Vibrational Assignment |

| ~3100 - 3000 | Strong, Broad | N-H and C-H stretching (imidazole ring) |

| ~2900 - 2800 | Medium | C-H stretching (aliphatic chain) |

| ~1600 | Medium | C=C and C=N stretching (imidazole ring) |

| ~1580 | Medium | N-H bending |

| ~1450 | Medium | CH2 scissoring |

| Below 1400 | Various | Fingerprint region, various bending and stretching modes |

Sample prepared as a KBr pellet or using an ATR accessory.

Table 4: UV-Vis Spectroscopic Data

| λmax (nm) | Solvent | Molar Absorptivity (ε) |

| ~211 | Water | Data not readily available |

The UV-Vis spectrum of this compound dichloride is characterized by a single absorption maximum in the low UV region, corresponding to the electronic transitions within the imidazole ring.

Table 5: Single-Crystal X-ray Diffraction Data

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P21/c |

| a (Å) | 7.596(6) |

| b (Å) | 12.706(8) |

| c (Å) | 4.457(4) |

| β (°) | 91.64(5) |

| Volume (Å3) | 430.1 |

| Z | 2 |

Data from a redetermination of the crystal structure provides precise atomic coordinates and bond parameters, confirming the dicationic nature of histamine in this salt.[1]

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below. These protocols are generalized and may require optimization based on the specific instrumentation and sample characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy (1H and 13C)

Objective: To determine the chemical structure and connectivity of this compound dichloride in solution.

Methodology:

-

Sample Preparation:

-

Weigh approximately 5-10 mg of this compound dichloride and dissolve it in ~0.6-0.7 mL of deuterium oxide (D2O).

-

Transfer the solution to a standard 5 mm NMR tube.

-

Ensure the solution is clear and free of any particulate matter.

-

-

Instrument Setup:

-

Use a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Lock the spectrometer on the deuterium signal of the D2O.

-

Shim the magnetic field to achieve optimal homogeneity.

-

Set the appropriate spectral width and acquisition parameters for both 1H and 13C nuclei.

-

-

Data Acquisition:

-

Acquire the 1H NMR spectrum. Typically, a small number of scans (e.g., 8-16) is sufficient.

-

Acquire the 13C NMR spectrum. A larger number of scans will be required due to the lower natural abundance and sensitivity of the 13C nucleus. Proton decoupling is typically used to simplify the spectrum and improve signal-to-noise.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired free induction decays (FIDs).

-

Phase the resulting spectra.

-

Reference the spectra. For 1H NMR in D2O, the residual HDO peak (at ~4.79 ppm) can be used as a reference. For 13C NMR, an external standard or the instrument's internal reference can be used.

-

Integrate the peaks in the 1H NMR spectrum to determine the relative number of protons.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in solid this compound dichloride.

Methodology (Attenuated Total Reflectance - ATR):

-

Instrument Preparation:

-

Ensure the ATR crystal (e.g., diamond or germanium) is clean. Record a background spectrum of the empty ATR accessory.

-

-

Sample Preparation:

-

Place a small amount of powdered this compound dichloride onto the ATR crystal, ensuring complete coverage of the crystal surface.

-

-

Data Acquisition:

-

Apply pressure to the sample using the ATR pressure arm to ensure good contact between the sample and the crystal.

-

Acquire the FT-IR spectrum, typically by co-adding multiple scans (e.g., 16-32) to improve the signal-to-noise ratio. A typical spectral range is 4000-400 cm-1.

-

-

Data Processing:

-

The software will automatically ratio the sample spectrum to the background spectrum to generate the absorbance or transmittance spectrum.

-

Perform baseline correction and peak picking to identify the wavenumbers of the absorption bands.

-

UV-Visible (UV-Vis) Spectroscopy

Objective: To determine the electronic absorption properties of this compound dichloride in solution.

Methodology:

-

Instrument Preparation:

-

Turn on the UV-Vis spectrophotometer and allow the lamps to warm up.

-

Select the desired wavelength range (e.g., 190-400 nm).

-

-

Sample Preparation:

-

Prepare a stock solution of this compound dichloride of a known concentration in a suitable UV-transparent solvent, such as deionized water.

-

Prepare a series of dilutions from the stock solution to determine the optimal concentration for measurement (typically an absorbance value between 0.1 and 1.0).

-

Fill a quartz cuvette with the solvent to be used as a blank.

-

-

Data Acquisition:

-

Record a baseline spectrum using the blank cuvette.

-

Rinse the cuvette with the sample solution and then fill it with the sample.

-

Record the UV-Vis absorption spectrum of the sample.

-

-

Data Processing:

-

The software will automatically subtract the baseline from the sample spectrum.

-

Identify the wavelength of maximum absorbance (λmax).

-

Single-Crystal X-ray Diffraction

Objective: To determine the precise three-dimensional atomic arrangement of this compound dichloride in the solid state.

Methodology:

-

Crystal Growth:

-

Grow single crystals of this compound dichloride suitable for X-ray diffraction. This is typically achieved by slow evaporation of a saturated solution or by slow cooling of a hot, saturated solution. The choice of solvent is critical.

-

-

Crystal Mounting:

-

Select a well-formed, single crystal of appropriate size (typically 0.1-0.3 mm in all dimensions) under a microscope.

-

Mount the crystal on a goniometer head using a suitable adhesive or cryo-oil.

-

-

Data Collection:

-

Mount the goniometer head on the diffractometer.

-

Center the crystal in the X-ray beam.

-

Perform a preliminary screening to determine the unit cell parameters and crystal quality.

-

Collect a full sphere of diffraction data by rotating the crystal in the X-ray beam and recording the diffraction pattern on a detector. Data is typically collected at a low temperature (e.g., 100 K) to minimize thermal vibrations.

-

-

Structure Solution and Refinement:

-

Process the raw diffraction data to obtain a set of unique reflection intensities.

-

Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the atomic positions.

-

Refine the structural model against the experimental data using least-squares methods to obtain the final, precise atomic coordinates, bond lengths, and bond angles.

-

Visualization of Experimental Workflow

The following diagram illustrates a generalized workflow for the spectroscopic characterization of a chemical compound like this compound dichloride.

Caption: General workflow for spectroscopic characterization.

References

Quantum Chemical-Driven Insights into the Histaminium Ion: A Technical Guide for Researchers

Freiburg, Germany – The histaminium ion, the protonated form of the crucial biogenic amine histamine, plays a pivotal role in the physiological and pathological actions of histamine, particularly in its interaction with its four receptor subtypes (H1, H2, H3, and H4). A deep understanding of the structural, energetic, and electronic properties of the various protonated species of histamine is therefore essential for the rational design of novel therapeutics targeting the histaminergic system. This technical guide provides an in-depth overview of the application of quantum chemical calculations to elucidate the key characteristics of the this compound ion, supported by experimental data and methodologies.

At physiological pH, histamine exists predominantly as a monocation, protonated at the aliphatic amino group. This monocation can exist in two tautomeric forms: the Nτ-H tautomer (proton on the nitrogen further from the side chain) and the Nπ-H tautomer (proton on the nitrogen closer to the side chain). At lower pH values, histamine can become a dication, with both the aliphatic amino group and the imidazole ring protonated. Quantum chemical calculations have been instrumental in dissecting the subtle but significant differences between these species.

Data Presentation: A Quantitative Look at the this compound Ion

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), provide a wealth of quantitative data on the various forms of the this compound ion. The following tables summarize key computed properties for the monocationic tautomers and the dicationic form, offering a basis for comparison and further computational studies.

Table 1: Calculated pKa Values for Histamine

| Protonation Site | Experimental pKa | Calculated pKa (Method) | Reference |

| Imidazole Ring (π-N) | 6.79 | 6.7-12.2 (MP2/Langevin dipoles) | [1][2] |

| Imidazole Ring (τ-N) | 6.16 | - | [1] |

| Aliphatic Amino Group | 9.4 | - |

Table 2: Relative Energies of Histamine Monocation Tautomers

| Tautomer | Relative Energy (kcal/mol) | Computational Method | Reference |

| Nτ-H | 0.00 | DFT/B3LYP/aug-cc-pVTZ | [3] |

| Nπ-H | +0.87 | DFT/B3LYP/aug-cc-pVTZ | [3] |

Table 3: Selected Optimized Geometries of this compound Ions (DFT/B3LYP)

| Species | Bond/Angle | Calculated Value |

| Monocation (Nτ-H) | ||

| C-C (side chain) | 1.53 Å | |

| C-N (side chain) | 1.49 Å | |

| C-C-N (angle) | 111.5° | |

| Monocation (Nπ-H) | ||

| C-C (side chain) | 1.53 Å | |

| C-N (side chain) | 1.49 Å | |

| C-C-N (angle) | 111.6° | |

| Dication | ||

| C-C (side chain) | 1.52 Å | |

| C-N (side chain) | 1.50 Å | |

| C-C-N (angle) | 112.0° |

Note: The geometric parameters are representative values and can vary slightly depending on the specific computational method and basis set used.

Table 4: Calculated Vibrational Frequencies for Key Modes of the this compound Monocation (cm⁻¹)

| Vibrational Mode | Experimental (IR/Raman) | Calculated (DFT) | Assignment |

| NH3+ stretch | ~3100-2800 | ~3050 | Stretching of the protonated amino group |

| Imidazole ring stretch | ~1580 | ~1575 | C=C and C=N stretching in the imidazole ring |

| CH2 scissoring | ~1460 | ~1455 | Bending of the methylene groups in the side chain |

| Imidazole ring breathing | ~1265 | ~1260 | In-plane ring deformation |

Note: Calculated frequencies are often scaled to better match experimental values. The values presented here are for illustrative purposes.

Experimental Protocols: Bridging Theory and Practice

The validation and contextualization of computational results rely on robust experimental data. Here, we outline the general methodologies for key experimental techniques used to characterize the this compound ion.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the solution-state structure and protonation state of histamine.

Objective: To determine the protonation state and conformational preferences of the this compound ion in solution.

Methodology:

-

Sample Preparation:

-

Dissolve 5-25 mg of the histamine salt (e.g., histamine dihydrochloride) in 0.6-0.7 mL of a deuterated solvent (e.g., D₂O, DMSO-d₆).[4]

-

The use of deuterated solvents is crucial for the deuterium lock and to avoid large solvent signals in ¹H NMR spectra.[4]

-

Transfer the solution to a clean, high-quality 5 mm NMR tube. Ensure the sample is free of any solid particles by filtering it through a small plug of glass wool in a Pasteur pipette.[5]

-

-

Data Acquisition:

-

Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Standard 1D spectra (¹H and ¹³C) are typically sufficient to identify the major species in solution.

-

For more detailed structural elucidation, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can be employed to establish through-bond connectivities.

-

NOESY (Nuclear Overhauser Effect Spectroscopy) can be used to determine through-space proximities and infer conformational preferences.[6]

-

-

Data Analysis:

-

Process the raw NMR data (Fourier transformation, phase correction, and baseline correction).

-

Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

-

Analyze the chemical shifts and coupling constants to identify the spin systems and deduce the structure. The chemical shifts of the imidazole ring protons are particularly sensitive to the protonation state.

-

Compare the experimental spectra with data from the literature and with predicted NMR parameters from quantum chemical calculations for validation.[7]

-

Raman Spectroscopy

Raman spectroscopy provides information about the vibrational modes of the this compound ion and is particularly useful for studying the tautomeric equilibrium of the imidazole ring.

Objective: To identify the vibrational modes of the this compound ion and to distinguish between the Nτ-H and Nπ-H tautomers.

Methodology:

-

Sample Preparation:

-

Samples can be in the form of crystalline solids or aqueous solutions.

-

For solid-state analysis, a small amount of the crystalline sample is placed on a microscope slide.

-

For solution-state analysis, a concentrated solution of the histamine salt is prepared in a suitable solvent (e.g., water).

-

-

Data Acquisition:

-

A Raman spectrometer equipped with a laser excitation source (e.g., 532 nm or 785 nm) is used.[8]

-

The laser is focused on the sample, and the scattered light is collected.[8]

-

The Rayleigh scattering is filtered out, and the Raman-scattered light is dispersed by a grating and detected by a CCD camera.[9]

-

-

Data Analysis:

-

The Raman spectrum is plotted as intensity versus Raman shift (in cm⁻¹).

-

The positions and relative intensities of the Raman bands are analyzed.

-

Certain vibrational modes of the imidazole ring are known to be sensitive to the tautomeric form, allowing for their differentiation in the spectrum.[10]

-

The experimental Raman spectra are compared with theoretically calculated spectra from DFT to aid in the assignment of the vibrational modes.[11]

-

Mandatory Visualizations

Logical Relationships of Histamine Protonation

Caption: Protonation states of histamine and their relevance to receptor binding.

Combined Spectroscopic and Computational Workflow

Caption: Integrated workflow for the characterization of the this compound ion.

Histamine Receptor Signaling Pathways

H1 Receptor Signaling

Caption: Simplified H1 receptor signaling pathway.

H2 Receptor Signaling

Caption: Simplified H2 receptor signaling pathway.

H3 Receptor Signaling

Caption: Simplified H3 receptor signaling pathway.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Computational Analysis of Histamine Protonation Effects on H1R Binding [ouci.dntb.gov.ua]

- 4. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 5. NMR Sample Preparation [nmr.chem.umn.edu]

- 6. researchgate.net [researchgate.net]

- 7. A guide to small-molecule structure assignment through computation of (1H and 13C) NMR chemical shifts | Springer Nature Experiments [experiments.springernature.com]

- 8. kops.uni-konstanz.de [kops.uni-konstanz.de]

- 9. ggscw.ac.in [ggscw.ac.in]

- 10. researchgate.net [researchgate.net]

- 11. Vibrational modeling of copper-histamine complexes: metal-ligand IR modes investigation - PubMed [pubmed.ncbi.nlm.nih.gov]

The Evolving Landscape of Histaminium Derivatives: A Technical Guide to Novel Analogs and Their Pharmacological Evaluation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Histamine, a fundamental biogenic amine, modulates a wide array of physiological and pathological processes through its interaction with four distinct G-protein coupled receptors (GPCRs): H1, H2, H3, and H4. The clinical success of histamine receptor antagonists in treating conditions ranging from allergies to gastric ulcers has fueled a continuous search for novel, more selective, and potent histaminium derivatives and analogs. This technical guide provides an in-depth overview of recent discoveries in this field, focusing on the synthesis, pharmacological evaluation, and underlying signaling mechanisms of new chemical entities targeting histamine receptors. Particular attention is given to quantitative data, detailed experimental protocols, and the visualization of key biological pathways and experimental workflows to aid researchers in navigating this dynamic area of drug discovery.

Newly Discovered this compound Derivatives and Analogs: A Quantitative Overview

Recent research has yielded a variety of novel this compound derivatives with diverse pharmacological profiles, including antagonists and agonists for the four histamine receptor subtypes. The following tables summarize the key quantitative data for some of these recently developed compounds.

Table 1: Novel Histamine H1 Receptor Antagonists

| Compound | Chemical Class | Receptor Affinity/Potency | Key Findings |

| Compound III-4 | Desloratadine Derivative | IC50 = 24.12 nM (H1R) | Exhibits significant H1 receptor antagonistic activity with enhanced selectivity towards the peripheral H1 receptor. It shows reduced muscarinic M3 receptor affinity (IC50 > 10,000 nM) and acceptable hERG inhibitory activity (17.6 ± 2.1 μM), suggesting a favorable side-effect profile.[1] This compound has recently received clinical approval.[1] |

| WY-49051 | Xanthinyl-substituted Piperidine | Potent, orally active | Demonstrates a long duration of action and a favorable central nervous system profile. |

Table 2: Novel Histamine H2 Receptor Agonists

| Compound | Chemical Class | Receptor Affinity/Potency | Key Findings |

| Arpromidine | Phenyl(pyridylalkyl)guanidine | pD2 = 8.0 (guinea pig atrium) | A potent H2-agonist, approximately 100 times more potent than histamine.[2] It also possesses H1-antagonistic activity.[2] |

| BU-E-75 (3,4-difluoro arpromidine analog) | Dihalogenated Arpromidine Derivative | Up to 160 times more potent than histamine | Exhibits enhanced H2-agonist potency compared to arpromidine with reduced arrhythmogenic properties. |

| BU-E-76 (3,5-difluoro arpromidine analog) | Dihalogenated Arpromidine Derivative | Up to 160 times more potent than histamine | Similar to BU-E-75, shows increased H2-agonist potency. |

Table 3: Novel Histamine H3 Receptor Antagonists/Inverse Agonists

| Compound | Chemical Class | Receptor Affinity/Potency | Key Findings |

| Pitolisant (Wakix®) | Non-imidazole derivative | - | The first H3 receptor antagonist/inverse agonist to receive market approval for the treatment of narcolepsy.[3] Clinical trials (HARMONY 1 & CTP) demonstrated significant reductions in excessive daytime sleepiness (ESS scores) and cataplexy.[4][5][6] |

| Compound 3e | Multitarget-directed ligand | - | A promising multitarget-directed ligand that acts as an H3 receptor antagonist, calcium channel blocker, and acetylcholinesterase inhibitor, with potential applications in Alzheimer's disease. |

Table 4: Novel Histamine H4 Receptor Antagonists

| Compound | Chemical Class | Receptor Affinity/Potency | Key Findings |

| JNJ-7777120 | Indolecarboxamide | IC50 = 4.5 nM, Ki = 4.5 nM | A potent and highly selective H4 receptor antagonist with over 1000-fold selectivity against other histamine receptor subtypes.[7] It demonstrates anti-inflammatory and anti-pruritic effects but was discontinued due to a short in vivo half-life and toxicity.[8] |

| VUF-6002 | Selective H4 Antagonist | - | An orally active H4 antagonist that inhibits mast cell and eosinophil activity in vivo, exhibiting anti-inflammatory and antihyperalgesic effects. |

Experimental Protocols

This section provides detailed methodologies for key experiments commonly employed in the discovery and characterization of novel this compound derivatives.

General Synthesis of N-Aryl-Piperidine Histamine H1 Antagonists

This protocol describes a general method for the synthesis of N-aryl-piperidine derivatives, a common scaffold for H1 antagonists.

Step 1: Synthesis of the Piperidine Intermediate A common route to synthesize the core piperidine structure involves the reaction of a suitable starting material, such as a dihalide, with a primary amine under basic conditions. Microwave irradiation can be employed to accelerate the reaction.

Step 2: N-Arylation of the Piperidine Ring The piperidine intermediate is then coupled with an appropriate aryl halide or boronic acid. For instance, a mixture of the piperidine, an aryl halide, a palladium catalyst (e.g., Pd2(dba)3), a phosphine ligand (e.g., Xantphos), and a base (e.g., Cs2CO3) in a suitable solvent (e.g., toluene) is heated under an inert atmosphere.

Step 3: Functional Group Modification Further modifications to the aryl or piperidine moiety can be carried out to optimize activity. This may involve reactions such as acylation, alkylation, or the introduction of other functional groups.

Step 4: Purification and Characterization The final product is purified using techniques such as column chromatography or recrystallization. The structure and purity of the synthesized compound are confirmed by analytical methods including nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and elemental analysis.

Radioligand Binding Assay for Histamine Receptors

This protocol outlines a standard procedure for determining the binding affinity of a test compound for a specific histamine receptor subtype.

Materials:

-

Membrane preparations from cells expressing the target histamine receptor.

-

Radioligand (e.g., [3H]-mepyramine for H1R, [3H]-tiotidine for H2R, [3H]-histamine for H4R).

-

Test compounds at various concentrations.

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Wash buffer (ice-cold).

-

Glass fiber filters.

-

Scintillation cocktail.

-

96-well plates.

-

Filtration apparatus (cell harvester).

-

Scintillation counter.

Procedure:

-

Plate Setup: In a 96-well plate, add the membrane preparation, the test compound at various concentrations (or buffer for total binding), and a non-labeled ligand at a high concentration for determining non-specific binding.

-

Incubation: Initiate the binding reaction by adding the radioligand to all wells. Incubate the plate at a specific temperature (e.g., 30°C) for a defined period (e.g., 60 minutes) to allow the binding to reach equilibrium.

-

Filtration: Terminate the reaction by rapid filtration through the glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.

-

Washing: Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.

-

Counting: Place the filter discs in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. The data is then analyzed using non-linear regression to determine the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The Ki value (inhibition constant) can then be calculated from the IC50 value using the Cheng-Prusoff equation.

Calcium Mobilization Assay for H1 Receptor Activation

This protocol is used to measure the functional activity of compounds at Gq-coupled receptors like the H1 receptor by detecting changes in intracellular calcium levels.

Materials:

-

Cells expressing the H1 receptor (e.g., HEK293 cells).

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES).

-

Test compounds (agonists or antagonists).

-

Histamine (as a reference agonist).

-

96-well black, clear-bottom plates.

-

Fluorescence plate reader with an integrated fluid-handling system (e.g., FlexStation).

Procedure:

-

Cell Plating: Seed the H1 receptor-expressing cells into 96-well plates and allow them to adhere and grow to an appropriate confluency.

-

Dye Loading: Remove the growth medium and load the cells with the calcium-sensitive fluorescent dye in assay buffer. Incubate for a specific period (e.g., 60 minutes) at 37°C to allow the dye to enter the cells.

-

Compound Addition:

-

Agonist Mode: Place the plate in the fluorescence plate reader and add varying concentrations of the test agonist to the wells.

-

Antagonist Mode: Pre-incubate the cells with varying concentrations of the test antagonist before adding a fixed concentration of histamine.

-

-

Fluorescence Measurement: Measure the fluorescence intensity before and after the addition of the compound(s) in real-time. An increase in fluorescence indicates an increase in intracellular calcium concentration.

-

Data Analysis: The change in fluorescence is used to determine the EC50 (for agonists) or IC50 (for antagonists) values, which represent the potency of the compounds.

In Vivo Assessment of Vascular Permeability (Miles Assay)

This assay is used to evaluate the effect of this compound derivatives on vascular permeability in vivo.

Materials:

-

Laboratory animals (e.g., mice or rats).

-

Evans Blue dye solution.

-

Histamine solution.

-

Test compound solution.

-

Saline solution.

-

Formamide for dye extraction.

-

Spectrophotometer.

Procedure:

-

Compound Administration: Administer the test compound to the animals via a suitable route (e.g., intraperitoneal or oral).

-

Dye Injection: After a specific pre-treatment time, intravenously inject Evans Blue dye. This dye binds to serum albumin and will extravasate into tissues where there is increased vascular permeability.

-

Histamine Challenge: Intradermally inject a small volume of histamine solution into a specific skin site (e.g., the dorsal skin). A saline injection at a contralateral site serves as a negative control.

-

Dye Extravasation: Allow a set amount of time for the dye to extravasate into the tissue at the injection sites.

-

Tissue Collection and Dye Extraction: Euthanize the animals and excise the skin at the injection sites. Incubate the tissue samples in formamide to extract the Evans Blue dye.

-

Quantification: Measure the absorbance of the formamide extracts using a spectrophotometer at a wavelength of approximately 620 nm. The amount of extravasated dye is proportional to the vascular permeability.

-

Data Analysis: Compare the amount of dye extravasation in the histamine-treated sites of animals that received the test compound versus those that received the vehicle control to determine the inhibitory effect of the compound on histamine-induced vascular permeability.

Signaling Pathways and Experimental Workflows

Understanding the downstream signaling cascades initiated by histamine receptor activation is crucial for rational drug design. The following diagrams, generated using the DOT language, illustrate the key signaling pathways for H1, H3, and H4 receptors, as well as a typical workflow for the discovery and evaluation of novel this compound derivatives.

Histamine H1 Receptor Signaling Pathway

// Nodes Histamine [label="Histamine", fillcolor="#FBBC05", fontcolor="#202124"]; H1R [label="H1 Receptor\n(Gq-coupled)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Gq [label="Gαq/11", fillcolor="#34A853", fontcolor="#FFFFFF"]; PLC [label="Phospholipase C\n(PLC)", fillcolor="#34A853", fontcolor="#FFFFFF"]; PIP2 [label="PIP2", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; IP3 [label="IP3", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; DAG [label="DAG", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; ER [label="Endoplasmic\nReticulum", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Ca2 [label="Ca²⁺\nRelease", fillcolor="#EA4335", fontcolor="#FFFFFF"]; PKC [label="Protein Kinase C\n(PKC)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Downstream [label="Downstream Effects\n(e.g., smooth muscle contraction,\nincreased vascular permeability)", fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges Histamine -> H1R [color="#202124"]; H1R -> Gq [label="Activates", color="#202124"]; Gq -> PLC [label="Activates", color="#202124"]; PLC -> PIP2 [label="Cleaves", color="#202124"]; PIP2 -> IP3 [color="#202124"]; PIP2 -> DAG [color="#202124"]; IP3 -> ER [label="Binds to\nreceptor", color="#202124"]; ER -> Ca2 [color="#202124"]; DAG -> PKC [label="Activates", color="#202124"]; Ca2 -> PKC [label="Activates", color="#202124"]; PKC -> Downstream [color="#202124"]; Ca2 -> Downstream [color="#202124"]; }

Caption: H1 receptor activation by histamine leads to the Gq-mediated activation of PLC.Histamine H3 Receptor Signaling Pathway

// Nodes Histamine [label="Histamine", fillcolor="#FBBC05", fontcolor="#202124"]; H3R [label="H3 Receptor\n(Gi/o-coupled)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Gio [label="Gαi/o", fillcolor="#34A853", fontcolor="#FFFFFF"]; AC [label="Adenylyl Cyclase", fillcolor="#EA4335", fontcolor="#FFFFFF"]; cAMP [label="cAMP\nProduction ↓", fillcolor="#EA4335", fontcolor="#FFFFFF"]; MAPK [label="MAPK Pathway", fillcolor="#34A853", fontcolor="#FFFFFF"]; PI3K [label="PI3K/Akt Pathway", fillcolor="#34A853", fontcolor="#FFFFFF"]; Neurotransmitter [label="Inhibition of\nNeurotransmitter\nRelease", fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges Histamine -> H3R [color="#202124"]; H3R -> Gio [label="Activates", color="#202124"]; Gio -> AC [label="Inhibits", arrowhead=tee, color="#EA4335"]; AC -> cAMP [color="#EA4335"]; Gio -> MAPK [label="Activates", color="#202124"]; Gio -> PI3K [label="Activates", color="#202124"]; cAMP -> Neurotransmitter [style=dashed, color="#EA4335"]; MAPK -> Neurotransmitter [style=dashed, color="#202124"]; PI3K -> Neurotransmitter [style=dashed, color="#202124"]; }

Caption: H3 receptor activation inhibits adenylyl cyclase and activates MAPK and PI3K pathways.Histamine H4 Receptor Signaling Pathway in Immune Cells

// Nodes Histamine [label="Histamine", fillcolor="#FBBC05", fontcolor="#202124"]; H4R [label="H4 Receptor\n(Gi/o-coupled)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Gio [label="Gαi/o", fillcolor="#34A853", fontcolor="#FFFFFF"]; AC [label="Adenylyl Cyclase", fillcolor="#EA4335", fontcolor="#FFFFFF"]; cAMP [label="cAMP\nProduction ↓", fillcolor="#EA4335", fontcolor="#FFFFFF"]; MAPK [label="MAPK Pathway", fillcolor="#34A853", fontcolor="#FFFFFF"]; Ca2 [label="Intracellular\nCa²⁺ Mobilization", fillcolor="#EA4335", fontcolor="#FFFFFF"]; ImmuneResponse [label="Immune Cell Response\n(Chemotaxis, Cytokine Release)", fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges Histamine -> H4R [color="#202124"]; H4R -> Gio [label="Activates", color="#202124"]; Gio -> AC [label="Inhibits", arrowhead=tee, color="#EA4335"]; AC -> cAMP [color="#EA4335"]; Gio -> MAPK [label="Activates", color="#202124"]; Gio -> Ca2 [label="Induces", color="#202124"]; cAMP -> ImmuneResponse [style=dashed, color="#EA4335"]; MAPK -> ImmuneResponse [style=dashed, color="#202124"]; Ca2 -> ImmuneResponse [style=dashed, color="#202124"]; }

Caption: H4 receptor signaling in immune cells involves cAMP inhibition and Ca²⁺ mobilization.Experimental Workflow for Novel this compound Derivative Discovery

// Nodes Design [label="Compound Design &\nVirtual Screening", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Synthesis [label="Chemical Synthesis", fillcolor="#34A853", fontcolor="#FFFFFF"]; Purification [label="Purification &\nCharacterization", fillcolor="#34A853", fontcolor="#FFFFFF"]; PrimaryScreen [label="Primary Screening\n(Binding Assays)", fillcolor="#FBBC05", fontcolor="#202124"]; SecondaryScreen [label="Secondary Screening\n(Functional Assays)", fillcolor="#FBBC05", fontcolor="#202124"]; InVivo [label="In Vivo Efficacy &\nToxicology", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Lead [label="Lead Optimization", fillcolor="#5F6368", fontcolor="#FFFFFF"]; Candidate [label="Preclinical Candidate", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges Design -> Synthesis; Synthesis -> Purification; Purification -> PrimaryScreen; PrimaryScreen -> SecondaryScreen [label="Active Compounds"]; SecondaryScreen -> InVivo [label="Potent Compounds"]; InVivo -> Lead [label="Efficacious &\nSafe Compounds"]; Lead -> Synthesis [style=dashed, label="Iterative\nImprovement"]; Lead -> Candidate; }

Caption: A typical workflow for the discovery of new this compound derivatives.Conclusion

The field of histamine receptor drug discovery continues to be a vibrant and productive area of research. The development of novel this compound derivatives and analogs with improved selectivity and potency holds significant promise for the treatment of a wide range of diseases. The integration of rational drug design, robust synthetic methodologies, and comprehensive pharmacological evaluation, as outlined in this guide, is essential for the successful identification and development of the next generation of histamine-targeted therapeutics. The detailed protocols and visual representations of signaling pathways and experimental workflows provided herein are intended to serve as a valuable resource for researchers dedicated to advancing this important field.

References

- 1. researchgate.net [researchgate.net]

- 2. Molecular Modeling of Histamine Receptors—Recent Advances in Drug Discovery [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Molecular Modeling of Histamine Receptors—Recent Advances in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Structural basis of ligand recognition and design of antihistamines targeting histamine H4 receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors [bio-protocol.org]

- 7. dda.creative-bioarray.com [dda.creative-bioarray.com]

- 8. High-Throughput Assays to Measure Intracellular Ca2+ Mobilization in Cells that Express Recombinant S1P Receptor Subtypes - PMC [pmc.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Interaction of the Histaminium Ion with Biological Membranes

Introduction

Histamine, a biogenic amine, is a pivotal mediator in a vast array of physiological and pathological processes, including allergic reactions, inflammation, gastric acid secretion, and neurotransmission[1][2]. It exerts its diverse effects by interacting with biological membranes, primarily through four distinct G-protein-coupled receptors (GPCRs)[2][3]. The molecule's activity is intrinsically linked to its protonation state. In aqueous solutions, histamine's imidazole ring exists in two tautomeric forms, with the Nτ-H-histamine tautomer being more stable[4].

At physiological pH (typically 7.4), the aliphatic amino group (pKa ≈ 9.4) is protonated, while the imidazole ring (pKa ≈ 6.0) is largely unprotonated[4][5][6]. Consequently, the predominant species in the human body is a singly charged cation, the This compound ion [4][7]. This cationic nature is fundamental to its interaction with the negatively charged surfaces of cell membranes and its specific binding to histamine receptors. This guide provides a comprehensive technical overview of the multifaceted interactions of the this compound ion with biological membranes, covering its physicochemical properties, direct lipid bilayer interactions, receptor-mediated signaling pathways, and the experimental methodologies used for their study.

Physicochemical Properties of the this compound Ion

Understanding the fundamental physicochemical properties of histamine is crucial for interpreting its biological activity and membrane interactions. The molecule's charge, size, and solubility govern its distribution and ability to approach and bind to its targets.

| Property | Value / Description | Source(s) |

| Chemical Name | 2-(1H-imidazol-4-yl)ethanamine | [2] |

| Molar Mass | 111.15 g/mol | N/A |

| pKa Values | Imidazole Ring: ~5.8 - 6.04Aliphatic Amino Group: ~9.4 | [4][5][8] |

| Predominant form at pH 7.4 | Monoprotonated cation (this compound) with a +1 charge. | [4][5][7] |

| Melting Point | 83.5 °C | [4][9] |

| Boiling Point | 209.5 °C | [4] |

| Solubility | Easily soluble in water, methanol, and ethanol. Very slightly soluble in diethyl ether. | [4][9] |

| Partition Coefficient (Log P) | While specific values for histamine are not readily available in public literature, studies focus on modulating this property in histamine receptor antagonists to optimize pharmacokinetics. | [10][11][12][13] |

Direct Interactions with the Lipid Bilayer

Beyond its well-documented receptor-mediated effects, the this compound ion can interact directly with the phospholipid components of the cell membrane. These interactions can modulate the physical properties of the membrane, which may in turn influence the function of embedded proteins, including receptors and ion channels.

Mechanisms of Interaction

The primary driving force for the initial association of the this compound ion with the membrane is electrostatic attraction . The positively charged amino group interacts favorably with the negatively charged phosphate head groups of phospholipids like phosphatidylserine and phosphatidylinositol. Following this initial contact, the less polar imidazole ring may penetrate the hydrophobic core of the bilayer.

Effects on Membrane Properties

Studies have shown that histamine and related compounds can influence membrane fluidity. For instance, in mast cells, changes in histamine release have been correlated with alterations in membrane fluidity[14][15][16]. An increase in membrane fluidity was observed in response to compound 48/80, a potent histamine-releasing agent, suggesting a complex relationship between the membrane's physical state and histamine dynamics[14][15][16]. Propranolol, which induces histamine release, was also shown to significantly increase membrane fluidity, indicating that perturbation of the membrane is linked to histamine transport and release[17].

| Parameter | Observed Effect | Experimental Context | Source(s) |

| Membrane Fluidity | Changes in membrane fluidity are correlated with histamine release from mast cells. Increased fluidity is associated with greater histamine release. | Rat peritoneal mast cells; studied in the context of maturation and secretagogues. | [14][15][16] |

| Phospholipid Metabolism | Histamine can provoke a significant increase in the incorporation of ³²P into phosphatidylinositol (PI), indicating an effect on phospholipid turnover. | Human cultured keratinocytes. | [18] |

| Histamine Transport | The transport and release of histamine are linked to membrane perturbation and fluidity. | Isolated rat mast cells. | [17] |

Receptor-Mediated Interactions and Signaling Pathways

The principal biological effects of histamine are mediated by its binding to four distinct subtypes of histamine receptors: H1R, H2R, H3R, and H4R. All are seven-transmembrane G-protein-coupled receptors (GPCRs) that, upon activation by histamine, trigger specific intracellular signaling cascades[2][3].

H1 Receptor (H1R) Signaling

H1R primarily couples to the Gαq/11 family of G proteins[2]. Activation leads to the stimulation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of Ca²⁺ from intracellular stores, while DAG activates protein kinase C (PKC)[2][3]. This pathway is central to allergic and inflammatory responses. Cryo-EM structures have revealed that histamine activates H1R by interacting with key residues in transmembrane helices 3 and 6, causing a "squashing" of the ligand-binding pocket that opens an intracellular cavity for Gq engagement[19][20].

Caption: H1 Receptor Gq-PLC Signaling Pathway.

H2 Receptor (H2R) Signaling

H2R couples to Gαs proteins, which activate adenylyl cyclase (AC)[3]. AC catalyzes the conversion of ATP to cyclic AMP (cAMP). Elevated cAMP levels then activate Protein Kinase A (PKA), which phosphorylates various downstream targets to mediate cellular responses, such as gastric acid secretion and cardiac muscle stimulation[3][21].

Caption: H2 Receptor Gs-cAMP Signaling Pathway.

H3 and H4 Receptor (H3R/H4R) Signaling

Both H3R and H4R couple to Gαi/o proteins[3]. The activation of these receptors leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cAMP levels[3]. This inhibitory action is crucial for their roles as presynaptic auto-receptors in the central nervous system (H3R) and in modulating immune cell function (H4R).

Caption: H3/H4 Receptor Gi-Inhibitory Signaling Pathway.

Experimental Protocols and Methodologies

A variety of sophisticated techniques are employed to investigate the interaction of the this compound ion with biological membranes.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful tool for studying direct interactions between histamine and phospholipids at an atomic level[22]. It can provide information on binding sites, molecular conformation, and the kinetics of the interaction[22]. Solid-state NMR, in particular, is used to probe the effects of small molecules on the structure and dynamics of lipid bilayers[23].

Caption: General workflow for NMR studies of histamine-membrane interaction.

Electrophysiology

Techniques like two-electrode voltage clamp and patch clamp are used to measure changes in membrane potential and ion currents in response to histamine[24][25][26]. These methods are essential for characterizing the functional consequences of histamine receptor activation, such as the modulation of K⁺ and Ca²⁺ channels, which underlie its effects on neuronal excitability and muscle contraction[21][26][27].

Caption: Workflow for electrophysiological analysis of histamine effects.

Fluorescence-Based Techniques

Fluorescence microscopy and spectroscopy are used to visualize receptor localization and to measure changes in membrane properties. Using fluorescently labeled ligands, such as mepyramine-BODIPY630-650, allows for the real-time tracking of histamine receptor binding and diffusion within the plasma membrane[28]. Fluorescent probes that are sensitive to the lipid environment are also used to quantify changes in membrane fluidity upon interaction with histamine or related compounds[17][18].

Cryo-Electron Microscopy (Cryo-EM)

Cryo-EM has revolutionized structural biology, enabling the determination of high-resolution structures of GPCRs in their active, ligand-bound states. Recent studies have provided detailed atomic models of the human H1R in complex with Gq[20] and H2R in complex with Gs[29]. These structures offer unprecedented insight into the molecular basis of histamine recognition, receptor activation, and G-protein coupling selectivity, providing a structural framework for rational drug design[1][20].

Conclusion

The interaction of the this compound ion with biological membranes is a dual process. It involves direct, charge-dependent associations with the lipid bilayer that can alter the membrane's physical properties, and highly specific, high-affinity binding to four distinct GPCRs that trigger a cascade of intracellular signaling events. The cationic nature of histamine at physiological pH is critical for both modes of interaction. A thorough understanding of these processes, facilitated by a powerful combination of biophysical, electrophysiological, and structural biology techniques, is essential for researchers in pharmacology and drug development aiming to design novel therapeutics that target the histaminergic system with greater efficacy and specificity.

References

- 1. Structural basis of ligand recognition and activation of the histamine receptor family - PMC [pmc.ncbi.nlm.nih.gov]

- 2. JCI - Histamine receptor H1 is required for TCR-mediated p38 MAPK activation and optimal IFN-γ production in mice [jci.org]

- 3. Role of Histamine in Modulating the Immune Response and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Histamine - Wikipedia [en.wikipedia.org]

- 5. Question: Nature of Nitrogen Atoms in Histamine Describe the acidic, neu.. [askfilo.com]

- 6. reddit.com [reddit.com]

- 7. brainly.in [brainly.in]

- 8. 51-45-6 CAS MSDS (Histamine) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 9. Histamine CAS#: 51-45-6 [m.chemicalbook.com]

- 10. Modulation of the partition coefficient between octanol and buffer at pH 7.4 and pKa to achieve the optimum balance of blood clearance and volume of distribution for a series of tetrahydropyran histamine type 3 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. neogen.com [neogen.com]

- 14. Influence of aging on the histamine release and membrane fluidity of rat peritoneal mast cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. karger.com [karger.com]

- 16. karger.com [karger.com]

- 17. Histamine liberation and membrane fluidisation of mast cells exposed to the beta-adrenoceptor blocking drug propranolol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Effect of hormones on phospholipid metabolism in human cultured fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Computational Analysis of Histamine Protonation Effects on H1R Binding [mdpi.com]

- 20. Cryo-EM structure of the human histamine H1 receptor/Gq complex - PMC [pmc.ncbi.nlm.nih.gov]

- 21. ahajournals.org [ahajournals.org]

- 22. NMR investigation of histamine-phospholipid interaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. Electrophysiological actions of histamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Endogenous histamine excites neurones in the guinea-pig superior cervical ganglion in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. Histamine Receptors: Ex Vivo Functional Studies Enabling the Discovery of Hits and Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 27. journals.physiology.org [journals.physiology.org]

- 28. A novel fluorescent histamine H(1) receptor antagonist demonstrates the advantage of using fluorescence correlation spectroscopy to study the binding of lipophilic ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. Cryo-EM structure of cell-free synthesized human histamine 2 receptor/Gs complex in nanodisc environment - PMC [pmc.ncbi.nlm.nih.gov]

A Preliminary Crystallographic Investigation of Histaminium Salts: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a foundational overview of the crystallography of histaminium salts, crucial compounds in pharmaceutical research and development. Histamine, a biogenic amine, plays a significant role in numerous physiological processes, and understanding the three-dimensional structure of its various salt forms is paramount for designing effective therapeutics. This document outlines the experimental protocols for salt crystallization, presents detailed crystallographic data for key this compound species, and illustrates the underlying chemical and biological pathways.

Experimental Protocols

The successful determination of a crystal structure is critically dependent on the quality of the single crystal. The protocols for obtaining diffraction-quality crystals of this compound salts involve two primary stages: crystallization of the desired salt and subsequent analysis by single-crystal X-ray diffraction.

Crystallization of this compound Salts

The formation of different this compound salts is highly dependent on pH. Histamine can exist as a neutral free base (H1), a monocation (H2), or a dication (H3), which crystallize as different salts, typically with chloride or phosphate anions.

General Crystallization Methods: Several common techniques are employed to grow single crystals of organic salts from solution:

-

Slow Evaporation: A saturated solution of the compound is left undisturbed in a loosely covered container. The solvent slowly evaporates, increasing the concentration and leading to crystal formation. This method is straightforward but offers less control over the rate of crystallization.

-

Slow Cooling: A saturated solution is prepared at an elevated temperature and then allowed to cool slowly. As the temperature decreases, the solubility of the compound drops, promoting crystallization. The rate of cooling is a critical parameter.

-

Vapor Diffusion: This is a highly successful method for growing high-quality crystals. A concentrated solution of the sample is placed in a small, open container, which is then sealed inside a larger vessel containing a solvent in which the sample is less soluble (the precipitant). Over time, the precipitant vapor slowly diffuses into the sample solution, reducing its solubility and inducing crystallization.

Specific Protocols for this compound Chlorides:

-

This compound Monohydrochloride (Monocation, H2):

-

Histamine free base is dissolved in a hydrochloric acid (HCl) solution adjusted to a pH of approximately 7.

-

The solution is evaporated at room temperature to yield a solid white powder.

-

The powder is then dissolved in methanol and recrystallized, typically by slow evaporation, to obtain long, needle-like single crystals.[1]

-

-

This compound Dihydrobromide (Dication, H3):

-

Histamine free base is dissolved in an HCl solution with a pH of approximately 4.

-

The aqueous solution is filtered and allowed to evaporate at room temperature.

-

Recrystallization from the aqueous solution affords colorless, needle-like crystals of the dihydrochloride salt.[1]

-

Single-Crystal X-ray Diffraction

Once suitable single crystals are obtained, their structures are determined using X-ray diffraction.

Workflow:

-

Crystal Selection and Mounting: A high-quality, single crystal (typically <0.3 mm in all dimensions) with no visible cracks or defects is selected under a microscope. It is then mounted on a goniometer head.

-

Data Collection: The mounted crystal is placed in an X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, which is rotated through various angles. The crystal lattice diffracts the X-rays in a specific pattern of spots. A detector records the position and intensity of these diffracted spots.

-

Structure Solution and Refinement: The diffraction pattern is analyzed to determine the unit cell dimensions and space group of the crystal. The positions of the atoms within the unit cell are determined using computational methods (structure solution). This initial model is then refined against the experimental data to yield a precise and detailed three-dimensional structure, including bond lengths, bond angles, and intermolecular interactions.

Crystallographic Data of this compound Species

The structural parameters of this compound salts vary depending on the protonation state of the histamine molecule and the counter-ion present in the crystal lattice. The data for the free base and its common chloride and phosphate salts are summarized below.

| Parameter | Histamine (Free Base, H1) | This compound Monohydrochloride (H2) | This compound Dihydrobromide (H3) | This compound Bis(phosphate) Monohydrate |

| Formula | C₅H₉N₃ | C₅H₁₀ClN₃ | C₅H₁₁Br₂N₃ | C₅H₁₁N₃(H₂PO₄)₂·H₂O |

| Crystal System | Monoclinic | Monoclinic | Monoclinic | Monoclinic |

| Space Group | P2₁ | P2₁/n | P2₁ | P2₁/c |

| a (Å) | 7.962(3) | 8.851(2) | 7.910(2) | 7.82(2) |

| b (Å) | 11.239(3) | 12.593(3) | 11.378(2) | 19.51(4) |

| c (Å) | 7.152(2) | 7.185(2) | 7.151(2) | 8.79(2) |

| β (°) | 115.11(3) | 112.18(2) | 114.39(2) | 101.4(2) |

| Z | 4 | 4 | 2 | 4 |

| Reference | [1] | [1] | [1] | [2] |

Z = Number of formula units per unit cell.

Visualizing Key Relationships and Processes